5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione is a heterocyclic compound that features an imidazole ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenyl isothiocyanate in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-9-8-12(10-16(15)21-2)14-11-19(17(22)18-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYJGYAUZWYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325902 | |
Record name | 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865655-79-4 | |
Record name | 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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